molecular formula C18H14ClFN6O B12194280 N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B12194280
M. Wt: 384.8 g/mol
InChI Key: BJWHBKROMLKQLM-UHFFFAOYSA-N
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Description

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and tetrazole moieties are crucial for its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as a therapeutic agent set it apart from other similar compounds .

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14ClFN6O/c19-12-1-4-16-15(7-12)11(9-22-16)5-6-21-18(27)14-3-2-13(20)8-17(14)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27)

InChI Key

BJWHBKROMLKQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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